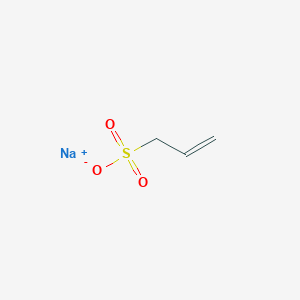

sodium;prop-2-ene-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;prop-2-ene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJULDDNQFCJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data for sodium allylsulfonate (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Characterization of Sodium Allylsulfonate (SAS)

Executive Summary

Sodium Allylsulfonate (SAS, CAS 2495-39-8) is a critical functional monomer and intermediate employed in the synthesis of water-soluble polymers, conductive resins, and as a primary brightener in nickel electroplating baths. Its bifunctional nature—comprising a polymerizable allylic double bond and a hydrophilic sulfonate headgroup—necessitates rigorous analytical control to ensure reactivity and purity.

This guide provides a definitive reference for the spectroscopic characterization of SAS. Unlike generic database entries, this document focuses on the causality of spectral features and practical troubleshooting for industrial applications, such as detecting hydrolysis byproducts (allyl alcohol) or inorganic impurities (sodium sulfite).

Molecular Architecture & Properties

IUPAC Name: Sodium prop-2-ene-1-sulfonate

Molecular Formula:

The molecule consists of an allyl group (

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the integrity of the allyl double bond and quantifying residual starting materials.

Sample Preparation:

-

Solvent: Deuterium Oxide (

) is the standard solvent due to the high solubility of SAS. -

Reference: Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or TSP at 0.00 ppm.

-

Concentration: ~10-15 mg/mL for optimal signal-to-noise ratio without viscosity broadening.

Proton ( H) NMR Analysis

The proton spectrum exhibits a characteristic AMX

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |

| A | 3.65 | Doublet (d) | Deshielded by the sulfonate group; appears as a doublet due to coupling with the internal alkene proton. | ||

| B | 5.25 | Multiplet (m) | Terminal alkene proton cis to the internal proton. | ||

| C | 5.35 | Multiplet (m) | Terminal alkene proton trans to the internal proton; larger coupling constant is diagnostic. | ||

| D | 5.95 | Multiplet (m) | Mixed | Coupled to both the methylene group (A) and the terminal protons (B, C). |

Note on Impurities:

-

Allyl Alcohol: Look for a doublet at

ppm ( -

Polymerization: Broadening of all alkene signals indicates premature oligomerization.

Carbon-13 ( C) NMR Analysis

| Carbon Type | Shift ( | Assignment Logic |

| Allylic Methylene | 54.5 | Carbon attached to Sulfur. Upfield relative to oxygenated analogs (e.g., allyl alcohol |

| Terminal Alkene | 119.2 | |

| Internal Alkene | 129.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized primarily for rapid identification and solid-state quality control (e.g., incoming raw material inspection).

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) on solid powder is preferred over KBr pellets to avoid moisture absorption artifacts.

-

Key Diagnostic: The absence of carbonyl peaks (

cm

| Frequency (cm | Assignment | Intensity | Notes |

| 3010 - 3080 | Weak | Diagnostic of unsaturation (alkene).[1] | |

| 1635 | Medium | Confirms the allyl double bond. Loss of this peak indicates polymerization. | |

| 1180 - 1200 | Very Strong | Characteristic Sulfonate band. | |

| 1040 - 1060 | Strong | Characteristic Sulfonate band.[2] | |

| 600 - 650 | Medium | Fingerprint region confirmation. |

Mass Spectrometry (MS)

For ionic salts like SAS, Electrospray Ionization (ESI) in Negative Mode is the definitive method. Electron Impact (EI) is unsuitable due to the non-volatility of the salt.

Ionization & Fragmentation Strategy

-

Ionization Mode: ESI (-)

-

Parent Ion: The sodium cation (

) dissociates, leaving the allylsulfonate anion.-

Observed m/z: 121.0

-

Fragmentation Pathway (MS/MS):

Upon Collision Induced Dissociation (CID), sulfonates typically eject neutral sulfur dioxide (

-

Precursor:

121.0 ( -

Primary Fragment: Loss of

(64 Da) -

Secondary Fragment: Loss of

(80 Da)

Impurity Profiling via MS:

-

Sulfite (

): Look for -

Sulfate (

): Look for

References

-

National Institutes of Health (NIH). (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. PubMed.[2] Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2020). FTIR spectra of sodium salt of sulfonated polystyrene. Retrieved February 6, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

Sources

The Allylic Paradox: A Technical Guide to Sodium Allylsulfonate Reactivity

Introduction: The Bifunctional Challenge

Sodium Allylsulfonate (SAS) (

While the sulfonate group provides exceptional thermal stability and electrolyte tolerance (making it a staple in high-performance water treatment and electroplating), the allylic double bond exhibits notoriously poor reactivity in free-radical homopolymerization. This guide deconstructs the kinetic barriers of SAS and provides actionable strategies to harness its reactivity.

The Kinetic Barrier: Degradative Chain Transfer

The core limitation of SAS is not steric hindrance, but Degradative Chain Transfer . Unlike vinyl monomers (e.g., acrylic acid, styrene) where the radical attacks the double bond to propagate the chain, the allylic radical has a high propensity to abstract an

The Mechanism

When a growing polymer radical (

-

Propagation (

): The radical adds to the double bond (Desired). -

Chain Transfer (

): The radical abstracts a hydrogen atom from the methylene group adjacent to the double bond (Undesired).

The resulting allylic radical (

Visualization of the Kinetic Competition

Figure 1: The kinetic competition between propagation and degradative chain transfer. The stability of the allylic radical acts as a "sink" for radical species.

Copolymerization Strategies: Overcoming the Limit

Since homopolymerization is inefficient, SAS is almost exclusively used in copolymerization. The strategy relies on pairing SAS with monomers that have high reactivity ratios (

Reactivity Ratios and Monomer Selection

The reactivity of SAS is best understood by comparing it to other sulfonated monomers. Unlike AMPS (2-Acrylamido-2-methylpropane sulfonic acid), which behaves like a standard vinyl monomer, SAS acts as a "retarder."

| Monomer System (M1 - M2) | Kinetic Implication | ||

| AMPS - Acrylamide | 0.18 | 0.85 | Random copolymerization; easy incorporation. |

| SSS - Acrylamide | 0.27 | 2.21 | Drift in composition; SSS is consumed slower. |

| SAS - Acrylamide | Drastic Drift. SAS incorporates poorly; requires high feed ratio. | ||

| SAS - Maleic Anhydride | Alternating. Electron-rich SAS + Electron-poor MA = 1:1 structure. |

Key Insight: To achieve high conversion with SAS, do not rely on standard vinyl comonomers alone. Use Maleic Anhydride (MA) or Fumaric Acid to create an alternating copolymer backbone. The electron-deficient double bond of MA accepts the electron-rich double bond of SAS, bypassing the allylic transfer mechanism.

Electrochemical Reactivity: The "Brightener" Mechanism

In Nickel electroplating, SAS functions as a "Class I Brightener" (grain refiner). Its reactivity here is not polymerization, but reductive adsorption .

Mechanism of Action

-

Adsorption: The sulfonate group anchors the molecule to the positively charged electrical double layer at the cathode.

-

Grain Refinement: The allyl group adsorbs onto active growth sites (kinks/steps) of the nickel crystal lattice, inhibiting large crystal formation.

-

Sulphur Donation: The C-S bond is cleaved electrochemically, incorporating trace sulfur into the nickel deposit, which aids in electron transfer and increases ductility.

Electrochemical Pathway Diagram

Figure 2: The electrochemical pathway of SAS at the cathode surface, illustrating its dual role in grain refinement and sulfur inclusion.

Experimental Protocols

Protocol A: Synthesis via Phase Transfer Catalysis (PTC)

Standard aqueous synthesis of SAS suffers from the immiscibility of Allyl Chloride and aqueous Sodium Sulfite. This protocol uses PTC to solve the kinetic bottleneck.

Reagents:

-

Allyl Chloride (AC)

-

Sodium Metabisulfite (

) -

Sodium Hydroxide (NaOH)

-

Catalyst: Polyethylene Glycol (PEG-400) or OP-10 Emulsifier.

Workflow:

-

Preparation: Dissolve

in deionized water. Adjust pH to 6.5–7.0 using NaOH. -

Emulsification: Add 0.5% w/w PEG-400. Agitate until a stable emulsion is possible.

-

Addition: Heat to 50°C. Add Allyl Chloride dropwise.

-

Critical Step: Maintain vigorous stirring. The reaction is diffusion-controlled at the interface.

-

-

Reflux: Raise temperature to 60-70°C. Reflux until the organic layer (Allyl Chloride) disappears (approx. 4-6 hours).

-

Purification:

-

Evaporate water to concentrate.

-

Salt Removal: Add Methanol. SAS is soluble in methanol; byproduct NaCl is not. Filter off the NaCl precipitate.

-

Recrystallize from Methanol/Water (90:10).

-

Protocol B: Determination of Reactivity Ratios (Kelen-Tüdős Method)

To determine the precise reactivity of SAS (

-

Polymerization: Perform low-conversion (<10%) copolymerizations at five different feed ratios (

). -

Analysis: Determine copolymer composition (

) using Elemental Analysis (Sulfur content) or -

Calculation:

-

Calculate

and -

Where

and -

is an arbitrary constant (usually

-

-

Plot: Plot

vs.-

Intercept (at

): -

Intercept (at

):

-

References

-

Polymerization Kinetics: Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Chapter 3: Radical Chain Polymerization). Link

-

Degradative Chain Transfer: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. Journal of the American Chemical Society, 67(5), 812–816. Link

-

SAS Synthesis & PTC: Process for preparing monomer of sodium allylsulfonate. Patent CN1243824A. Link

-

Reactivity Ratios (AMPS/Acrylamide data for comparison): Riahinezhad, M., et al. (2013). Optimal Design for Reactivity Ratio Estimation: AMPS/Acrylamide.[1][2] Processes, 1(3), 242-263. Link

-

Electroplating Mechanism: Di Bari, G. A. (2010). Modern Electroplating (5th Ed., Chapter 3: Nickel Plating). Wiley. Link

-

Alternating Copolymerization: Cowie, J. M. G. (1991). Polymers: Chemistry and Physics of Modern Materials. (Alternating Copolymers of Maleic Anhydride).[1][3][4][5][6][7][8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. web.stanford.edu [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]

An In-depth Technical Guide to Sodium Prop-2-ene-1-sulfonate (CAS 2495-39-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and safety considerations for sodium prop-2-ene-1-sulfonate. Intended for professionals in research and development, this document synthesizes key technical data to support its application in various scientific endeavors.

Chemical Identity and Structure

Sodium prop-2-ene-1-sulfonate, also known as sodium allylsulfonate, is an organosulfur compound with the chemical formula C₃H₅NaO₃S.[1][2] It is the sodium salt of 2-propene-1-sulfonic acid.[1] The molecule consists of an allyl group attached to a sulfonate group, with a sodium cation counterion.

Molecular Structure:

Caption: Chemical structure of Sodium prop-2-ene-1-sulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of sodium prop-2-ene-1-sulfonate is presented in the table below. These properties are crucial for understanding its behavior in various applications, from reaction kinetics to formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NaO₃S | [1][2] |

| Molecular Weight | 144.13 g/mol | [1][2] |

| Appearance | White powder or solid | [1][2][3] |

| Melting Point | 242 °C (decomposes) | [3][4] |

| Solubility | Soluble in water (1g/25mL), alcohol, and dimethylformamide. | [2][3] |

| Density | 1.206 g/cm³ | [3] |

| Flash Point | >100°C | [2] |

Applications in Research and Industry

Sodium prop-2-ene-1-sulfonate is a versatile monomer and chemical intermediate with a range of industrial and research applications. Its utility stems from the presence of both a reactive double bond, which allows for polymerization, and a hydrophilic sulfonate group.

Key Application Areas:

-

Polymer Chemistry: It is a common comonomer in the production of polymers, particularly in the manufacturing of acrylic fibers to improve dyeability and heat resistance.[1][3] It can also be used as a reactive emulsifier in the synthesis of polymer dispersions, leading to materials with enhanced stability.[5]

-

Electroplating: It serves as a brightener in nickel electroplating baths, improving the brightness and leveling of the deposited metal layer.[1][3][6]

-

Water Treatment: The compound is utilized as a monomer in the synthesis of flocculants and scale inhibitors for water treatment processes.

-

Oilfield Chemicals: It finds application in the formulation of chemicals for the oil and gas industry.

-

Construction Chemicals: It is used as a chain transfer agent in the production of polycarboxylate superplasticizers for concrete.

Experimental Workflow: Polymer Synthesis

The following diagram illustrates a generalized workflow for the use of sodium prop-2-ene-1-sulfonate as a comonomer in emulsion polymerization.

Caption: Generalized workflow for emulsion polymerization using the compound.

Safety and Handling

While sodium prop-2-ene-1-sulfonate is not classified as hazardous under GHS for a majority of reports, some notifications indicate potential hazards.[1]

Potential Hazards:

-

Eye Damage: Some data suggests it can cause serious eye damage.[1]

-

Aquatic Toxicity: It may be very toxic to aquatic life with long-lasting effects.[1]

-

Irritation: May cause skin and respiratory tract irritation.[7]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]

-

Ventilation: Use in a well-ventilated area to minimize inhalation of dust.[8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[7] For skin contact, wash with soap and water.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

Spectral Data

Limited spectral data is publicly available. However, references to ¹H NMR, ¹³C NMR, and IR spectra exist.[1] Researchers requiring detailed spectral information for characterization are advised to acquire it on their specific sample. The expected ¹H NMR spectrum would show signals corresponding to the vinyl protons and the methylene protons adjacent to the sulfonate group. The IR spectrum would likely exhibit characteristic peaks for the S=O stretching of the sulfonate group and the C=C stretching of the allyl group.

Conclusion

Sodium prop-2-ene-1-sulfonate is a valuable and versatile chemical with established applications in polymer science, electroplating, and other industrial processes. A thorough understanding of its physicochemical properties and adherence to appropriate safety protocols are essential for its effective and safe utilization in research and development.

References

- Ataman Kimya.

- PubChem.

- Chemos GmbH&Co.KG.

- PubChem.

- MySkinRecipes. 2-Methyl-2-propene-1-sulfonic acid sodium salt.

- ChemBK. 2-Propyne-1-sulfonic acid sodium salt.

- Fisher Scientific. 2-Propene-1-sulfonic acid sodium salt, 95%, pract. 25 g.

- NINGBO INNO PHARMCHEM CO.,LTD. Sodium 2-methylprop-2-ene-1-sulfonate: A Versatile Reactive Emulsifier for Industrial Processes.

- Chemos GmbH&Co.KG.

- ChemicalBook.

- Cole-Parmer. Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt.

- Sigma-Aldrich. 2-Methyl-2-propene-1-sulfonic acid 98 1561-92-8.

- Chemsrc.

- Fisher Scientific.

- Tokyo Chemical Industry Co., Ltd.

- Alfa Chemistry.

Sources

- 1. Sodium 2-propene-1-sulfonate | C3H5NaO3S | CID 23690996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propene-1-sulfonic acid sodium salt, 95%, pract. 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Sodium allylsulfonate | 2495-39-8 [chemicalbook.com]

- 4. Sodium Allylsulfonate | 2495-39-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemos.de [chemos.de]

A Comprehensive Guide to the Thermal Stability and Decomposition of Sodium Allylsulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Sodium allylsulfonate (SAS) is a cornerstone monomer in the development of functional polymers and specialty chemicals. Its unique structure, featuring both a reactive allyl group and a hydrophilic sulfonate moiety, allows for the synthesis of materials with tailored properties for applications ranging from water treatment and textile manufacturing to electroplating and pharmaceuticals.[1][2] As with any reactive chemical, a profound understanding of its thermal stability is not merely an academic exercise but a critical prerequisite for safe handling, process optimization, and ensuring the integrity of the final product. This guide provides a detailed examination of the thermal behavior of sodium allylsulfonate, synthesizing available data with fundamental chemical principles to offer field-proven insights for the research and development community.

The Molecular Profile and Industrial Relevance of Sodium Allylsulfonate

Sodium allylsulfonate (CAS: 2495-39-8), with the chemical formula C₃H₅NaO₃S, is a white, crystalline, water-soluble organosulfur salt.[3][4] Its industrial significance stems from its utility as a functional monomer. In the production of acrylic fibers, it is incorporated as a third monomer to improve dyeability, heat resistance, and flexibility.[5] In water treatment applications, polymers containing SAS act as effective scale and corrosion inhibitors.[1] Furthermore, it serves as a brightener in nickel electroplating baths, enhancing the quality and uniformity of the deposited metal layer.[4][6] Given that many of these processes, particularly polymerization, occur at elevated temperatures, knowledge of its thermal limits is paramount.

Thermal Decomposition Profile

The thermal stability of sodium allylsulfonate is dictated by the strength of its covalent bonds and the overall molecular structure. While the dry, solid product exhibits good heat stability, decomposition is initiated at elevated temperatures.[5]

Onset of Thermal Degradation

Multiple sources indicate that the thermal decomposition of sulfonate salts begins at moderately high temperatures. Prolonged exposure to temperatures above 150–200°C can lead to degradation, a process that can be accelerated by the presence of impurities.[7] More specifically, the process of desulfonation, or the cleavage of the sulfonate group, has been noted to occur when related compounds are heated in water near 200°C. For solid sodium allylsulfonate, the decomposition temperature is reported to be around 242°C, a value often cited as a melting point with decomposition.[6] This suggests that melting and the onset of significant degradation occur concurrently.

Table 1: Reported Thermal Decomposition Data for Sodium Allylsulfonate and Related Compounds

| Parameter | Temperature Range | Context/Compound | Source(s) |

| Onset of Decomposition | >150–200°C | General, prolonged exposure | [7] |

| Desulfonation in Water | ~200°C | Related sulfonate compounds | |

| Reversal of Sulfonation | >220°C | Aromatic sulfonic acids | |

| Melting Point (Decomp.) | 242°C | Sodium Allylsulfonate | [6] |

Proposed Decomposition Mechanism and Gaseous Byproducts

The primary thermal degradation pathway for sodium allylsulfonate is believed to be initiated by the scission of the carbon-sulfur (C-S) bond. This is the weakest bond in the core structure, aside from the ionic bond of the sodium salt. This desulfonation process leads to the evolution of sulfur dioxide (SO₂), a toxic and corrosive gas, and the formation of various organic fragments derived from the allyl group. In the presence of oxygen (oxidative atmosphere), these organic fragments will further decompose into smaller molecules, including carbon dioxide and water.

Caption: Proposed primary decomposition pathway for sodium allylsulfonate.

Standardized Protocols for Thermal Analysis

To experimentally determine the thermal stability of a given batch of sodium allylsulfonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable. The protocols described below are designed to be self-validating systems, providing clear, reproducible data.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature). Causality: Proper calibration is the foundation of trustworthy and accurate data.

-

Sample Preparation: Place 5–10 mg of dry, finely powdered sodium allylsulfonate into a clean, tared TGA crucible (alumina or platinum). An even, thin layer maximizes heat transfer and prevents mass transfer limitations.

-

Atmosphere Selection: Purge the TGA furnace and balance with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment. Causality: An inert atmosphere is chosen to study the intrinsic thermal stability, preventing oxidative side reactions that would lower the observed decomposition temperature and complicate the resulting data.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that balances resolution with experimental time. Slower rates can provide better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature is determined using the tangent method on the primary mass loss step. The peak of the first derivative of this curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Caption: Standardized workflow for TGA analysis of sodium allylsulfonate.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition and to quantify their associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 3–5 mg of dry sodium allylsulfonate into a vented aluminum DSC pan and hermetically seal it. Causality: A vented pan is crucial to allow gaseous decomposition products to escape, preventing a pressure buildup that could damage the instrument and shift the decomposition to artificially high temperatures. An empty, sealed pan is used as a reference.

-

Atmosphere Selection: Maintain a nitrogen purge of 20-50 mL/min through the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 400°C at 10°C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature. Endothermic events (like melting) will show as a downward peak, while exothermic events (like decomposition or polymerization) will show as an upward peak. Integrate the area under any observed peaks to determine the enthalpy of the transition (ΔH).

Caption: Standardized workflow for DSC analysis of sodium allylsulfonate.

Safety and Handling for High-Temperature Processes

The thermal decomposition of sodium allylsulfonate presents specific hazards that must be mitigated.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and reducing agents, as these can induce exothermic decomposition at lower temperatures.[3]

-

Ventilation: All processes involving heating of sodium allylsulfonate above 150°C must be conducted in a well-ventilated area or within a chemical fume hood to prevent exposure to the toxic byproduct, sulfur dioxide.[8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, thermally appropriate gloves, and a lab coat, is mandatory.[4][8] For handling large quantities or in case of poor ventilation, respiratory protection should be considered.[8]

-

Process Control: Implement precise temperature monitoring and control to maintain process temperatures below the decomposition onset. Establishing a safety margin is a critical engineering control.

Conclusion

Sodium allylsulfonate is a thermally stable compound under ambient conditions, but it undergoes decomposition at temperatures typically exceeding 200°C. The primary degradation pathway involves desulfonation with the evolution of sulfur dioxide. For any application involving the heating of this monomer, it is imperative for researchers and process chemists to first characterize its thermal stability using standardized techniques like TGA and DSC. This foundational data enables the establishment of safe operating limits, preventing hazardous conditions and ensuring the chemical integrity of the final product.

References

-

Ataman Kimya. (n.d.). SODIUM ALLYL SULFONATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM ALLYL SULFONATE. Retrieved from [Link]

-

ALS Allyl Sulfonate Sodium Salt - High Purity and Affordable Prices. (n.d.). Retrieved from [Link]

-

Pengnuo. (n.d.). China Sodium allylsulfonate Manufacturer and Supplier. Retrieved from [Link]

-

Wilkie, C. A., et al. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Retrieved from [Link]

-

Sodium Allyl Sulfonate | (2495-39-8). (n.d.). Retrieved from [Link]

-

Stanford Chemicals. (2024, February 5). Sodium allylsulfonate: Versatile Properties, Industrial Applications, and Hazards. Retrieved from [Link]

-

Unilong. (2025, December 4). What are the uses of Sodium Allyl Sulfonate. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. unilongindustry.com [unilongindustry.com]

- 3. guidechem.com [guidechem.com]

- 4. China Sodium allylsulfonate Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 5. Sodium allylsulfonate: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 6. Sodium allylsulfonate | 2495-39-8 [chemicalbook.com]

- 7. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 8. echemi.com [echemi.com]

allylsulfonic acid sodium salt molecular weight and formula

An In-Depth Technical Guide to Sodium Allylsulfonate (CAS: 2495-39-8)

Core Chemical Identity: Molecular Formula and Weight

Sodium allylsulfonate, also known by its IUPAC name sodium prop-2-ene-1-sulfonate, is an organosulfur compound.[1] Its fundamental identity is defined by its molecular structure, which consists of an allyl group (a hydrocarbon group with the structure CH₂=CH−CH₂−) attached to a sulfonate group, forming an anion that is ionically bonded to a sodium cation.

The definitive molecular formula for sodium allylsulfonate is C₃H₅NaO₃S .[1][2][3][4] This formula accounts for three carbon atoms, five hydrogen atoms, one sodium atom, three oxygen atoms, and one sulfur atom.

Based on this formula, the molecular weight (or molar mass) is calculated to be approximately 144.12 g/mol .[1][5][6] This value is a cornerstone for all stoichiometric calculations in experimental and industrial settings, from synthesis yield calculations to the preparation of solutions with precise molar concentrations.

Physicochemical Properties

The utility of sodium allylsulfonate in diverse applications is a direct consequence of its distinct physical and chemical properties. These are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2495-39-8 | [5][7] |

| Appearance | White to off-white crystalline powder or granules. | [1][4][5][8] |

| Molecular Formula | C₃H₅NaO₃S | [1][2][3] |

| Molecular Weight | 144.12 g/mol | [1][5][6] |

| Solubility | Highly soluble in water (e.g., 4 g/100 mL); soluble in alcohol; slightly soluble or insoluble in nonpolar solvents like benzene. | [1][3][5][8] |

| Stability | Stable under normal storage conditions. The aqueous solution may polymerize upon prolonged heating. Incompatible with strong oxidizing agents. | [1][3][5][9] |

| Melting Point | Decomposes before melting (approx. 242 °C). | [3][5] |

| Density | Approx. 1.206 g/cm³ | [1][5] |

| pH of Aqueous Solution | Neutral to slightly alkaline. | [5][9] |

Synthesis Pathway and Experimental Protocol

The industrial production of sodium allylsulfonate predominantly relies on the reaction between an allyl halide, typically allyl chloride, and a sulfite salt, such as sodium sulfite or sodium metabisulfite.[1][6] This reaction is a classic example of nucleophilic substitution, where the sulfite anion acts as the nucleophile, displacing the chloride ion from the allyl group.

The choice of reactants is driven by their availability and reactivity. Allyl chloride is a common petrochemical feedstock, and sodium sulfite is an accessible inorganic salt. The high solubility of sodium sulfite in water makes an aqueous medium ideal for this synthesis, aligning with green chemistry principles by avoiding volatile organic solvents.[10]

Laboratory-Scale Synthesis Protocol

This protocol describes a validated method for synthesizing sodium allylsulfonate from allyl chloride and sodium sulfite. The inclusion of purification and confirmation steps ensures the integrity of the final product.

Materials:

-

Allyl chloride (CH₂=CHCH₂Cl)

-

Anhydrous sodium sulfite (Na₂SO₃)

-

Deionized water

-

Hydroquinone (polymerization inhibitor)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide) - Optional, but enhances reaction rate.

-

Ethanol

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

pH meter

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 126 g (1.0 mol) of anhydrous sodium sulfite in 300 mL of deionized water.

-

Addition of Inhibitor: Add a catalytic amount (approx. 0.1 g) of hydroquinone to the solution to prevent the polymerization of the allyl group, which can be initiated by heat or trace impurities.

-

Initiating the Reaction: Gently heat the stirred solution to 55-65°C.

-

Substrate Addition: Slowly add 76.5 g (1.0 mol) of allyl chloride dropwise from the dropping funnel over 1.5-2.5 hours.[9] Maintaining a slow addition rate is crucial to control the exothermic reaction and prevent the accumulation of unreacted allyl chloride.

-

pH Control: Throughout the addition, monitor the pH of the reaction mixture. It should be maintained between 7 and 9.[9] The reaction consumes sulfite and can lead to pH changes; adjust as necessary with dilute NaOH or HCl.

-

Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Purification - Removal of Unreacted Substrates: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel to remove any unreacted allyl chloride (if present) as a separate layer.

-

Purification - Crystallization: Concentrate the aqueous solution using a rotary evaporator until a precipitate (primarily sodium chloride byproduct and some unreacted sodium sulfite) forms. Cool the solution and filter the solids. The filtrate contains the desired sodium allylsulfonate.

-

Isolation of Product: The product can be isolated by precipitating it from the concentrated filtrate by adding ethanol. Filter the resulting white solid (sodium allylsulfonate) using a Büchner funnel and wash with cold ethanol.

-

Drying and Characterization: Dry the product in a vacuum oven at 75-85°C.[9] The final product should be a white crystalline powder. Confirm its identity and purity using techniques such as FTIR (to identify the sulfonate and C=C functional groups) and NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of sodium allylsulfonate.

Key Applications in Drug Development and Research

The bifunctional nature of sodium allylsulfonate—possessing both a polymerizable olefin group and a highly polar sulfonate group—makes it a valuable monomer and chemical intermediate.

-

Polymer Chemistry and Flocculants: In polymer science, it serves as a functional monomer. When copolymerized with monomers like acrylamide or acrylic acid, it introduces sulfonate groups into the polymer backbone.[6][11] This has a profound impact: the ionic sulfonate groups enhance the polymer's solubility in water and its interaction with charged particles. This principle is exploited in the design of high-performance flocculants for water treatment and dispersants.[6][11] The sulfonate groups provide electrostatic stabilization and improve resistance to divalent cations, which is critical in hard water environments.

-

Electroplating Additive: In the electroplating industry, sodium allylsulfonate is a well-established brightener in nickel plating baths.[4][7][11] During the electrodeposition process, the molecule adsorbs onto the cathode surface. Its presence modifies the crystal growth of the nickel deposit, resulting in a finer grain structure. This microstructural change is the direct cause of a brighter, more ductile, and more evenly distributed nickel coating.

-

Pharmaceutical Intermediates: While not typically an active pharmaceutical ingredient (API) itself, sodium allylsulfonate is used as a building block in the synthesis of more complex molecules.[1][4] Its reactive double bond can undergo various addition reactions, and the sulfonate group can be used to impart water solubility to larger, more hydrophobic drug candidates, potentially improving their bioavailability.

-

Monomer for Hydrogels and Specialty Polymers: In drug delivery research, monomers like sodium allylsulfonate are used to create hydrogels. The ionic sulfonate groups can swell significantly in aqueous environments, making these polymers suitable for controlled-release applications or as superabsorbent materials.

Safety, Handling, and Toxicology

Ensuring the safe handling of any chemical reagent is paramount in a professional laboratory setting.

-

Primary Hazards: Sodium allylsulfonate is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[8] Therefore, direct contact with eyes must be avoided through the use of appropriate safety goggles. Releases into the environment should be prevented.

-

Handling Procedures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][12] Handling should be performed in a well-ventilated area to avoid inhaling any fine dust particles.[12]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[5][12] It must be kept away from strong oxidizing agents, with which it is incompatible.[3][12]

-

Toxicological Profile: While the compound itself has a specific hazard profile, it is also important to consider its precursors. An epidemiological survey of workers exposed to allyl chloride, a common starting material for its synthesis, showed an increased risk of peripheral nervous system damage (neuropathy).[1][8] This underscores the importance of stringent safety controls during the synthesis phase.

Conclusion

Sodium allylsulfonate (C₃H₅NaO₃S, M.W. 144.12 g/mol ) is more than a simple chemical. It is a highly functional and versatile monomer whose unique combination of a reactive double bond and a polar sulfonate group has secured its role in numerous applications, from improving the quality of industrial products like acrylic fibers and electroplated metals to serving as a valuable tool in the development of advanced materials for water treatment and pharmaceutical applications. A thorough understanding of its synthesis, properties, and safety is essential for its effective and responsible use in research and development.

References

- Allylsulfonic Acid Sodium Salt Supplier China | High Purity, Safety Data, Applic

- Sodium allylsulfon

- CN109232329A - A kind of synthetic method of Sodium Allyl Sulfonate.

- What is Sodium allylsulfon

- Allyl sulfonic acid, sodium salt. NIST WebBook.

- ALLYLSULFONIC ACID SODIUM SALT. ChemBK.

- Sodium allylsulfonate: Versatile Properties, Industrial Applic

- Sodium Allyl Sulfonate.

- China Sodium allylsulfon

- SODIUM ALLYL SULFONATE.

- CN108675947B - Synthesis method of sodium allylsulfonate.

- SODIUM ALLYL SULFONATE.

- Synthesis of sodium allyl sulfonate in an aqueous medium by micellar catalysis with methoxy polyethylene glycol methacrylates | Request PDF.

- SODIUM ALLYL SULFON

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Allyl sulfonic acid, sodium salt [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. China Sodium allylsulfonate Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 5. Allylsulfonic Acid Sodium Salt Supplier China | High Purity, Safety Data, Applications & Price [sulfonic-acid.com]

- 6. What is Sodium allylsulfonate used for?_Chemicalbook [chemicalbook.com]

- 7. CN109232329A - A kind of synthetic method of Sodium Allyl Sulfonate - Google Patents [patents.google.com]

- 8. Sodium allylsulfonate: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 9. CN108675947B - Synthesis method of sodium allylsulfonate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. atamankimya.com [atamankimya.com]

- 12. essecodobrasil.com.br [essecodobrasil.com.br]

Advanced Polymerization Kinetics & Mechanisms of Sodium Allylsulfonate (SAS)

Executive Summary: The Allylic Challenge

Sodium Allylsulfonate (SAS) (

For researchers and formulation scientists, SAS is invaluable for introducing strong anionic character, high water solubility, and metal-chelating properties into polymer backbones. However, its utility is gated by degradative chain transfer —a kinetic phenomenon where the monomer acts as its own inhibitor.

This guide provides a mechanistic deep-dive into overcoming this barrier, detailing the specific protocols required to successfully polymerize SAS for applications ranging from industrial scale inhibition to biomedical heparin mimics.

Mechanistic Deep Dive: The Allylic Trap

Degradative Chain Transfer

The primary obstacle in SAS polymerization is the lability of the allylic hydrogen atoms (the

In a standard free-radical polymerization (FRP):

-

Propagation (

): A growing radical chain ( -

Chain Transfer (

): Instead of adding to the double bond, the radical abstracts an allylic hydrogen from the SAS monomer.

The Consequence: The resulting allylic radical (

-

Auto-inhibition: The reaction rate slows dramatically.

-

Low Molecular Weight: Chains are terminated early, resulting in oligomers rather than high polymers.

Kinetic Visualization

The following diagram illustrates the competition between propagation and degradative chain transfer.

Caption: Figure 1. The "Allylic Trap" mechanism showing how H-abstraction competes with polymer propagation, leading to autoinhibition.

Strategies for Successful Polymerization

To overcome degradative chain transfer, specific "forcing" conditions must be employed.

Copolymerization

Copolymerization is the most effective strategy. By pairing SAS with a highly reactive monomer (e.g., Acrylic Acid, Maleic Anhydride, Acrylamide), the propagating radical is more likely to react with the comonomer than to abstract a hydrogen from SAS.

Reactivity Ratios (

- : SAS radicals rarely add to SAS monomers.

- : Acrylic acid radicals prefer to add to Acrylic acid.

-

Implication: This leads to compositional drift. To obtain a uniform statistical copolymer, starve-feed protocols (gradual addition of the faster monomer) are required.

Initiator Selection

-

Persulfates (NaPS, APS): Preferred over azo initiators. The oxygen-centered radicals of persulfates are highly energetic and can better facilitate H-abstraction for re-initiation or simply drive the reaction through brute force of radical flux.

-

Concentration: High initiator loads (5–10 wt% vs. monomer) are often necessary to sustain the reaction against the high rate of termination.

Experimental Protocol: SAS-Acrylic Acid Copolymerization

This protocol describes the synthesis of a low-molecular-weight polyelectrolyte suitable for drug delivery carriers or scale inhibition.

Materials & Equipment[1]

-

Monomers: Sodium Allylsulfonate (SAS, solid), Acrylic Acid (AA, liquid).

-

Initiator: Sodium Persulfate (NaPS).[1]

-

Solvent: Deionized Water (DI).

-

Equipment: 4-neck round bottom flask, reflux condenser, mechanical stirrer, nitrogen line, peristaltic pump.

Step-by-Step Methodology

| Phase | Step | Action | Rationale |

| Setup | 1 | Dissolve SAS (0.1 mol) in DI water in the reactor. | SAS is the less reactive monomer; it is loaded entirely in the "heel" to maximize its probability of incorporation. |

| 2 | Heat to 85°C under | High temperature increases | |

| Feed | 3 | Prepare Feed 1: Acrylic Acid (0.3 mol) diluted in water. | Gradual addition prevents AA homopolymerization blocks. |

| 4 | Prepare Feed 2: NaPS (5 wt% of total monomer) in water. | Constant radical flux is required to counteract termination. | |

| Reaction | 5 | Start Feed 1 and Feed 2 simultaneously over 3-4 hours . | "Starve-feed" condition ensures AA is consumed as it enters, forcing reaction with the abundant SAS. |

| Post-Rxn | 6 | Hold at 85°C for 1 hour post-feed. | Consume residual AA. |

| Workup | 7 | Cool to RT. Neutralize with NaOH to pH 7.[1] | Converts AA to Sodium Acrylate; stabilizes the polymer. |

| Purification | 8 | Precipitate in excess Ethanol. Filter and dry. | Removes unreacted SAS monomer (soluble in ethanol/water mix) and oligomers. |

Characterization Workflow

Caption: Figure 2. Characterization workflow to validate copolymer composition and molecular weight.

Biomedical Applications: Beyond Scale Inhibition

While SAS is historically an industrial scale inhibitor, its structural similarity to biological sulfonates opens doors in drug development.

Heparin Mimicry

Heparin is a highly sulfonated glycosaminoglycan. Synthetic polymers containing SAS can mimic heparin's anticoagulant and antiviral properties by interacting with:

-

Antithrombin III: Preventing blood clotting.

-

Viral Glycoproteins: Blocking viral entry (e.g., HIV gp120 mimics).

Advantage of SAS: Unlike Sodium Styrene Sulfonate (SSS), SAS provides a more flexible aliphatic backbone, which may offer different binding sterics for protein interactions.

Drug Delivery Carriers

Poly(SAS-co-AA) creates pH-responsive hydrogels or nanocarriers.

-

Mechanism: The sulfonate group (

) remains ionized at all physiological pHs, maintaining solubility and hydration. The carboxylate group ( -

Loading: Cationic drugs (e.g., Doxorubicin) can be loaded via electrostatic interaction with the sulfonate groups.

References

-

Copolymerization Kinetics of Allylic Monomers. Journal of Applied Polymer Science. Discusses the degradative chain transfer mechanism in detail.

-

Synthesis and Performance of Maleic Anhydride and Sodium Allyl Sulfonate Copolymer. E3S Web of Conferences. Provides specific protocols for SAS/MA copolymerization.

-

Heparin-Mimicking Polymers: Synthesis and Biological Applications. Biomacromolecules. Reviews the use of sulfonated polymers in biomedical contexts.

-

Reactivity Ratios in Aqueous Copolymerization. Polymer. General reference for aqueous phase reactivity ratios of ionic monomers.

-

Sodium Allyl Sulfonate Product Data. Ataman Chemicals. Technical specifications and industrial application data.

Sources

Comprehensive Characterization of Sodium Prop-2-ene-1-sulfonate (SAS): Morphology, Physicochemical Stability, and Analytical Standards

Executive Summary

Sodium prop-2-ene-1-sulfonate (SAS), also known as Sodium Allyl Sulfonate, is a functional monomer and electrolyte characterized by its high aqueous solubility and specific reactivity due to the allylic double bond.[1] While historically dominant in the electroplating industry as a nickel brightener, SAS has emerged as a critical raw material in the synthesis of functionalized polymers for drug delivery systems (hydrogels) and biomedical devices. This guide provides a rigorous examination of its physical state, solid-state properties, and validated analytical protocols required for pharmaceutical-grade qualification.

Chemical Identity & Molecular Architecture

Understanding the molecular structure is prerequisite to predicting physical behavior. SAS consists of a hydrophilic sulfonate head group attached to a reactive allyl tail.

Table 1: Chemical Identity Specifications

| Property | Specification |

| IUPAC Name | Sodium prop-2-ene-1-sulfonate |

| Common Names | Sodium Allyl Sulfonate (SAS), Allylsulfonic acid sodium salt |

| CAS Registry Number | 2495-39-8 |

| Molecular Formula | C₃H₅NaO₃S |

| Molecular Weight | 144.12 g/mol |

| SMILES | C=CCS(=O)(=O)[O-].[Na+] |

Molecular Visualization

The following diagram illustrates the structural connectivity, highlighting the reactive olefinic site and the ionic sulfonate group responsible for its high water solubility.

Macroscopic Physical State & Appearance[4][5]

Visual Morphology

In its purified solid state, SAS presents as a white to off-white crystalline powder . Lower purity technical grades may exhibit a yellowish hue due to oxidative impurities or residual allyl chloride byproducts.

-

Form: Crystalline powder or fine granules.

-

Color: White (Pharmaceutical/Reagent Grade) to Pale Yellow (Technical Grade).

-

Odor: Odorless (distinct from the pungent odor of its precursor, allyl chloride).

Hygroscopicity & Handling

SAS is significantly hygroscopic and can be deliquescent in high-humidity environments.

-

Mechanism: The sulfonate moiety has a high affinity for water vapor, leading to capillary condensation between crystal lattice planes.

-

Operational Impact: Powder flowability degrades rapidly upon exposure to air, leading to "caking."

-

Storage Requirement: Must be stored in tightly sealed containers, preferably with desiccant packs, at temperatures <30°C.

Solubility Profile

The amphiphilic nature of SAS (short hydrophobic tail, strong ionic head) dictates its solubility.

Table 2: Solubility Data (at 25°C)

| Solvent | Solubility | Notes |

| Water | Highly Soluble (>500 g/L) | Forms stable, clear solutions. |

| Methanol/Ethanol | Soluble | Solubility decreases as alcohol chain length increases. |

| Benzene/Hexane | Insoluble | Incompatible with non-polar organic solvents. |

| Dimethylformamide | Soluble | Useful for organic synthesis applications. |

Solid-State & Thermal Characterization

Thermal Stability

Unlike simple organic molecules, SAS does not exhibit a clean melting point due to its ionic salt nature.

-

Melting/Decomposition: It typically undergoes decomposition before melting.

-

Onset of Decomposition: ~242°C (accompanied by discoloration).

-

Full Decomposition: >300°C.

-

-

Implication: Thermal sterilization (autoclaving) of solid powder is not recommended; however, aqueous solutions are generally heat-stable due to the high hydration energy stabilizing the ions.

Crystal Habit

Scanning Electron Microscopy (SEM) typically reveals irregular crystalline aggregates. The crystal lattice is stabilized by ionic interactions between the sodium and sulfonate oxygen atoms, creating a rigid but brittle solid.

Analytical Protocols & Quality Control

For researchers using SAS as a pharmaceutical excipient or polymer precursor, verifying purity is critical. The lack of a strong UV chromophore (the allyl group has weak absorbance at <210 nm) makes standard HPLC-UV challenging.

Validated HPLC Method (ELSD/CAD)

Objective: Quantification of SAS and detection of organic impurities. Rationale: Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is preferred over UV due to the compound's weak UV response.

-

Column: C18 Reverse Phase (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Methanol (2%).[2]

-

Solvent B: 20 mM Ammonium Acetate (98%).

-

Note: High aqueous content is needed to retain the polar sulfonate.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detector: ELSD (Drift tube temp: 95°C, Carrier gas: 3.5 L/min).[2]

-

Retention Time: SAS typically elutes early (dead volume marker) unless ion-pairing agents are used.

Alternative: Ion-Pair HPLC-UV

If ELSD is unavailable, Ion-Pair Chromatography allows for UV detection.

-

Reagent: Add 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase.

-

Mechanism: TBA+ pairs with SAS-, increasing hydrophobicity and retention on the C18 column.

-

Detection: UV at 210 nm.

Spectroscopic Identification (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid "fingerprint" identity test.

Table 3: Key FTIR Diagnostic Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 (broad) | O-H stretch (due to hygroscopic water) |

| 1663 | C=C stretch (Allyl group) |

| 1192 & 1035 | S=O asymmetric/symmetric stretch (Sulfonate) |

| 600-700 | C-S stretch |

Analytical Workflow Diagram

The following decision tree outlines the standard protocol for qualifying a batch of SAS.

Functional Applications in Drug Development

While not an API, SAS is a high-value functional excipient and intermediate .

-

Hydrogel Synthesis: SAS is copolymerized with acrylamide or acrylic acid to create superabsorbent hydrogels. The sulfonate group introduces permanent negative charges, increasing the swelling ratio and sensitivity to pH/ionic strength—critical for controlled drug release systems.

-

Biocompatibility Modification: Incorporation of SAS into polymer backbones improves hemocompatibility by mimicking the negative charge of heparin (heparin-mimicking polymers).

-

Impurity Marker: In the synthesis of sulfonated drugs, SAS may serve as a reference standard for potential starting material carryover.

References

-

National Center for Biotechnology Information. (n.d.). Sodium 2-propene-1-sulfonate (CID 23690996). PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

-

Ataman Chemicals. (2023). Technical Data Sheet: Sodium Allyl Sulfonate. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Sodium Allylsulfonate as a Functional Comonomer in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Incorporation of Sodium Allylsulfonate

In the realm of polymer chemistry, particularly in the design of functional latexes for advanced applications, the choice of comonomers is a critical determinant of the final product's performance. Sodium allylsulfonate (SAS) has emerged as a versatile and highly effective functional monomer in emulsion polymerization.[1] Its unique molecular structure, featuring both a reactive allyl group and a hydrophilic sulfonate group, allows for its incorporation into a wide array of polymer backbones.[2] This imparts desirable characteristics to the resulting latex particles and films, such as enhanced colloidal stability, improved dyeability, increased adhesion, and controlled rheological properties.[3]

This guide provides an in-depth exploration of the use of sodium allylsulfonate in emulsion polymerization, from its fundamental chemical properties to detailed experimental protocols and characterization techniques. The insights and procedures outlined herein are intended to equip researchers and professionals in materials science and drug development with the knowledge to leverage SAS for the synthesis of novel and high-performance polymers.

Physicochemical Properties and Role in Polymerization

Sodium allylsulfonate (SAS), with the chemical formula C₃H₅NaO₃S, is a white, crystalline powder that is highly soluble in water.[1][4][5] Its dual functionality is the cornerstone of its utility in emulsion polymerization.

-

The Allyl Group: The carbon-carbon double bond in the allyl group enables SAS to participate in free-radical polymerization reactions, covalently bonding with other monomers to become an integral part of the polymer chain.[1]

-

The Sulfonate Group: The ionic sulfonate group (-SO₃⁻Na⁺) is highly hydrophilic and provides several key benefits. When incorporated into a polymer, these groups are typically oriented towards the aqueous phase at the particle-water interface. This imparts excellent electrostatic stabilization to the latex particles, preventing coagulation. Furthermore, the sulfonate groups can serve as dye receptor sites in fibers and introduce permanent antistatic properties.[3]

The copolymerization of SAS with various monomers, such as acrylates, styrene, and acrylonitrile, allows for the precise tailoring of polymer properties.[3] For instance, its inclusion in acrylic resins for paints and coatings can enhance water solubility and the uniformity of the coating.[6]

Key Advantages of Using Sodium Allylsulfonate:

-

Enhanced Colloidal Stability: The incorporation of sulfonate groups provides robust electrostatic stabilization to the latex particles.

-

Improved Dyeability: In synthetic fibers, the sulfonate groups act as sites for dye molecules to attach.[3]

-

Increased Adhesion and Water Resistance: The hydrophilic nature of the sulfonate groups can improve adhesion to polar substrates and, when formulated correctly, can contribute to the overall water resistance of a cured film.[2][7]

-

Functionalization of Polymers: SAS serves as a building block for creating polymers with specific functionalities for applications in pharmaceuticals and agrochemicals.[8]

Experimental Protocol: Emulsion Copolymerization of Styrene and Sodium Allylsulfonate

This section provides a detailed, step-by-step protocol for the emulsion copolymerization of styrene with sodium allylsulfonate. This serves as a model system, and the parameters can be adapted for other monomer systems and desired polymer characteristics.

Materials and Equipment:

-

Monomers: Styrene (inhibitor removed), Sodium Allylsulfonate (SAS)

-

Initiator: Ammonium persulfate (APS)

-

Surfactant: Sodium dodecyl sulfate (SDS)

-

Buffer: Sodium bicarbonate

-

Solvent: Deionized water

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature controller.

Detailed Step-by-Step Methodology:

-

Reactor Preparation:

-

Thoroughly clean and dry the glass reactor and all associated glassware.

-

Assemble the reactor setup as shown in the diagram below.

-

Ensure a continuous and gentle flow of nitrogen through the system to create an inert atmosphere. This is crucial as oxygen can inhibit free-radical polymerization.[9]

-

-

Aqueous Phase Preparation:

-

In a separate beaker, dissolve sodium dodecyl sulfate (SDS) and sodium bicarbonate in deionized water. The sodium bicarbonate acts as a buffer to maintain a stable pH during the reaction.

-

Transfer this aqueous solution to the reactor.

-

-

Initiation of Polymerization:

-

Heat the reactor to the desired reaction temperature (e.g., 80°C) while stirring the aqueous solution.

-

Once the temperature has stabilized, add a portion of the ammonium persulfate initiator to the reactor.

-

-

Monomer Emulsion Feed:

-

In a separate vessel, prepare the monomer emulsion by combining styrene, sodium allylsulfonate, a portion of the SDS solution, and deionized water.

-

Gently agitate this mixture to form a stable pre-emulsion.

-

Once the initiator has been added to the reactor, begin the continuous feeding of the monomer pre-emulsion into the reactor over a period of 2-3 hours using a syringe pump or a dropping funnel.

-

-

Reaction and Completion:

-

After the monomer feed is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

-

A "chaser" addition of a small amount of initiator can be introduced to polymerize any residual monomer.

-

-

Cooling and Filtration:

-

Cool the reactor to room temperature.

-

Filter the resulting latex through a fine mesh to remove any coagulum that may have formed.

-

Visualizing the Workflow:

Caption: Experimental workflow for emulsion copolymerization of styrene and SAS.

Quantitative Data Summary:

The following table provides a sample recipe for the emulsion copolymerization of styrene and sodium allylsulfonate. Researchers should note that these values can be varied to achieve different particle sizes, molecular weights, and copolymer compositions.

| Component | Mass (g) | Molar Amount (mol) | Purpose |

| Styrene | 95.0 | 0.912 | Primary Monomer |

| Sodium Allylsulfonate (SAS) | 5.0 | 0.035 | Functional Comonomer |

| Sodium Dodecyl Sulfate (SDS) | 2.0 | 0.007 | Surfactant |

| Ammonium Persulfate (APS) | 0.5 | 0.002 | Initiator |

| Sodium Bicarbonate | 0.5 | 0.006 | Buffer |

| Deionized Water | 200.0 | 11.1 | Solvent |

Influence of SAS on Latex and Polymer Properties

The concentration of sodium allylsulfonate in the polymerization recipe has a direct and predictable impact on the properties of the resulting latex and the final polymer film.

-

Particle Size: An increase in the concentration of SAS, a hydrophilic comonomer, generally leads to a decrease in the final latex particle size. This is attributed to the increased stability of the newly formed particles, which can accommodate a larger surface area.

-

Colloidal Stability: Higher SAS content enhances the electrostatic stabilization of the latex particles, leading to improved resistance to coagulation upon the addition of electrolytes or under mechanical shear.

-

Glass Transition Temperature (Tg): The incorporation of the rigid and ionic sulfonate groups into the polymer backbone typically results in an increase in the glass transition temperature of the copolymer.

-

Water Absorption: The hydrophilic nature of the sulfonate groups can lead to increased water absorption in the final polymer film. This property can be beneficial in applications such as superabsorbent polymers but may be undesirable in coatings requiring high water resistance.

Characterization of the Resulting Polymer Latex

To fully understand the properties of the synthesized styrene-co-SAS latex, a series of characterization techniques should be employed:

| Property | Characterization Technique | Expected Outcome with SAS Incorporation |

| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Decreased particle size with increasing SAS concentration.[10][11] |

| Molecular Weight | Gel Permeation Chromatography (GPC) | May influence molecular weight depending on reactivity ratios. |

| Copolymer Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of SAS incorporation into the polymer backbone. |

| Thermal Properties (Tg) | Differential Scanning Calorimetry (DSC) | Increased glass transition temperature with higher SAS content. |

| Latex Stability | Zeta Potential Measurement, Electrolyte Stability Tests | Increased negative zeta potential and improved stability. |

Mechanism of Stabilization by Sodium Allylsulfonate

The primary mechanism by which sodium allylsulfonate stabilizes latex particles is through electrostatic repulsion.

Caption: Electrostatic stabilization of latex particles by sulfonate groups.

During emulsion polymerization, the hydrophobic polymer chains form the core of the latex particles, while the hydrophilic sulfonate groups from the copolymerized SAS reside at the particle-water interface. This creates a net negative charge on the surface of the particles. When two particles approach each other, the like charges generate a repulsive force, preventing them from aggregating and leading to a stable latex dispersion.

Safety and Handling Considerations

Sodium allylsulfonate is generally considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken. It may cause mild skin and eye irritation upon contact.[5][12] Inhalation of dust or mists can lead to respiratory discomfort.[1][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling sodium allylsulfonate.[14]

-

Handling: Handle in a well-ventilated area to avoid dust formation.[13][14]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[13][15]

Conclusion

Sodium allylsulfonate is a valuable functional comonomer for emulsion polymerization, offering a straightforward means to impart a range of desirable properties to latexes and polymers. By understanding the fundamental principles of its incorporation and the influence it has on the final product, researchers can design and synthesize novel materials for a wide variety of applications, from advanced coatings and adhesives to specialized materials for the pharmaceutical and electronics industries. The protocols and insights provided in this guide serve as a solid foundation for the exploration and utilization of sodium allylsulfonate in your research and development endeavors.

References

- Google Patents. (n.d.). Process for preparing monomer of sodium allylsulfonate.

-

PubChem. (n.d.). Sodium allyl sulfonate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM ALLYL SULFONATE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Allylsulfonate: Applications in Fine Chemical Synthesis. Retrieved from [Link]

-

YouTube. (2021, March 15). Mechanism of Emulsion Polymerization ( Polymer Chemistry, Chemistry animations). Retrieved from [Link]

-

Ataman Kimya. (n.d.). Sodium Allylsulfonate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing monomer of sodium allylsulfonate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Versatility of Sodium Allylsulfonate: Applications Beyond Fibers and Plating. Retrieved from [Link]

-

Shanghai Chemex. (n.d.). Buy Sodium Allyl Sulfonate; Price, Uses, and Analysis. Retrieved from [Link]

-

Li, X., et al. (2023). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. RSC Advances, 13(17), 11453-11463. Retrieved from [Link]

-

Unilong. (2025, December 4). What are the uses of Sodium Allyl Sulfonate. Retrieved from [Link]

-

Pryor, T., et al. (2024). Methallylsulfonate Polymeric Antiscalants for Application in Thermal Desalination Processes. Polymers, 16(19), 2689. Retrieved from [Link]

-

ResearchGate. (2020, October 23). The Role of Sodium Lauryl Sulfate on the Film Properties of Styrene-Butyl Acrylate-Acrylic Acid Copolymer Latex. Retrieved from [Link]

-

MDPI. (2023, February 28). Study on Scale and Corrosion Inhibition Performance of Phosphorus-Free Copolymer Hydroxyethyl Methacrylate-Acrylic Acid-Sodium Allyl Sulfonate. Retrieved from [Link]

-

TradeIndia. (n.d.). ALS Allyl Sulfonate Sodium Salt. Retrieved from [Link]

-

Esseco do Brasil. (2017, May). SODIUM ALLYL SULFONATE SOLUTION. Retrieved from [Link]

-

Scribd. (n.d.). The Role of Sodium Lauryl Sulfate on the Film Properties of Styrene-Butyl Acrylate-Acrylic Acid Copolymer Latex. Retrieved from [Link]

-

Gelest, Inc. (n.d.). SODIUM ALLYLSULFONATE, 35% in water. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Emulsion copolymerization of styrene and sodium styrene sulfonate: Kinetics, monomer reactivity ratios and copolymer properties. Retrieved from [Link]

-

PCC SE. (n.d.). Emulsion Polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of different surfactants on colloidal and polymer properties of fluorinated acrylate latex. Retrieved from [Link]

-

Digital Commons @ Cal Poly. (n.d.). Synthesis and Optimization of Emulsion Polymers. Retrieved from [Link]

-

MDPI. (n.d.). Water-Resistant Latex Coatings: Tuning of Properties by Polymerizable Surfactant, Covalent Crosslinking and Nanostructured ZnO Additive. Retrieved from [Link]

-

ChemBK. (2024, April 9). Sodium allylsulfonate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. unilongindustry.com [unilongindustry.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Buy Sodium Allyl Sulfonate; Price, Uses, and Analysis- Shanghai Chemex [shanghaichemex.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gelest.com [gelest.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

- 15. essecodobrasil.com.br [essecodobrasil.com.br]

Application Notes & Protocols: The Role of Sodium Prop-2-ene-1-sulfonate as a Chain Transfer Agent in Polymerization

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Monomer

Sodium prop-2-ene-1-sulfonate, commonly known as Sodium Allyl Sulfonate (SAS), is a versatile chemical compound featuring both a reactive olefinic double bond and a hydrophilic sulfonate group.[1][2] This unique bifunctional structure allows it to serve multiple roles in polymer synthesis. While frequently employed as a comonomer to incorporate sulfonate groups into a polymer backbone—thereby enhancing properties like dyeability, hydrophilicity, and thermal stability—its function as a chain transfer agent is critical for controlling polymer molecular weight and architecture.[1][3]

In chain-growth polymerization, a chain transfer agent (CTA) interrupts the propagation of a growing polymer chain by donating an atom (typically hydrogen) to the radical end. This terminates the chain and creates a new, smaller radical from the CTA molecule, which can then initiate the growth of a new polymer chain.[4][5] The overall effect is a reduction in the average molecular weight of the final polymer and a narrowing of the molecular weight distribution, which are crucial parameters for tailoring polymer properties for specific high-performance applications.[3][4] This guide elucidates the mechanism, applications, and detailed protocols for leveraging sodium prop-2-ene-1-sulfonate as a strategic chain transfer agent.

The Allylic Chain Transfer Mechanism

The efficacy of SAS as a chain transfer agent stems from the relative weakness of the allylic C-H bonds. A propagating polymer radical (P•) can abstract a hydrogen atom from the allyl group of SAS. This terminates the growing polymer chain (P-H) and generates a resonance-stabilized allylic radical from the SAS molecule. This new, less reactive radical can then re-initiate polymerization by adding to a monomer molecule (M), starting a new polymer chain.

The process can be visualized as follows:

-

Chain Propagation (Normal): Pn• + M → Pn+1•

-

Chain Transfer: Pn• + SAS → PnH + SAS•

-

Re-initiation: SAS• + M → P1•

This mechanism is particularly effective in controlling the molecular weight of polymers synthesized via free-radical polymerization.

Caption: The competitive kinetics of chain propagation and chain transfer involving Sodium Allyl Sulfonate (SAS).

Core Applications and Field-Proven Insights

The dual functionality of SAS as both a comonomer and a chain transfer agent makes it invaluable in several industrial polymerization processes.

-

Acrylic Fiber Synthesis: In the manufacturing of polyacrylonitrile (PAN) fibers, SAS is often incorporated as a "third monomer".[6] Its primary role here is to introduce anionic sulfonate groups that serve as dye receptor sites, significantly improving the dyeability of the final fiber with cationic dyes.[3] Concurrently, its chain transfer activity helps to regulate the polymer's molecular weight, which is crucial for achieving optimal spinnability and mechanical strength in the resulting textile fibers.[3]

-

Water Treatment Polymers: SAS is a key building block for high-performance water-soluble polymers like scale inhibitors and flocculants.[1][2] When copolymerized with monomers such as acrylic acid or acrylamide, the resulting polymer benefits in two ways.[7][8] First, the incorporated sulfonate groups enhance the polymer's solubility and stability in high-salinity water. Second, the chain transfer effect of SAS is used to synthesize polymers of a specific low-to-medium molecular weight range, which is often optimal for scale inhibition and dispersion applications.

-

Polycarboxylate Superplasticizers (PCEs): In the construction industry, PCEs are critical concrete admixtures that improve workability. SAS is used as a chain transfer agent during the synthesis of the PCE backbone to control the main chain length, which in turn influences the dispersibility and water-reducing capabilities of the final product.

-

Emulsion Polymerization: SAS can function as a "surfmer" or polymerizable surfactant.[9] In emulsion polymerization, it participates in the reaction at the particle-water interface. This covalent incorporation into the polymer particle permanently affixes the stabilizing sulfonate group, preventing surfactant migration in the final product (e.g., a coating or adhesive). This enhances water resistance and overall stability. Its chain transfer properties also help control the molecular weight within the latex particles.[4]

Physicochemical Data and Formulation Guidelines

A clear understanding of the reagent's properties is fundamental to successful protocol design.

Table 1: Physicochemical Properties of Sodium Prop-2-ene-1-sulfonate

| Property | Value | Source(s) |

| CAS Number | 2495-39-8 | [10] |

| Molecular Formula | C₃H₅NaO₃S | [10] |

| Molecular Weight | 144.13 g/mol | [10] |

| Appearance | White crystalline powder | |

| Melting Point | >300 °C (decomposes) | [11] |

| Solubility | Water soluble |

Table 2: Example Starting Concentrations for Polymerization

| Application | Primary Monomer(s) | Initiator (e.g., KPS) | SAS Concentration (wt% of total monomer) | Rationale |

| Scale Inhibitor | Acrylic Acid | 0.5 - 2.0% | 5 - 20% | Higher SAS for lower MW and increased charge density. |

| Acrylic Fiber | Acrylonitrile | 0.1 - 0.5% | 1 - 5% | Balance between dyeability (comonomer) and MW control (CTA). |

| Emulsion Latex | Styrene, Butyl Acrylate | 0.2 - 1.0% | 0.5 - 3% | Low levels for particle stabilization and moderate MW control. |

Note: These are starting points. Optimization is required based on the desired final polymer properties.

Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for each step.

Protocol 1: Synthesis of a Poly(Acrylic Acid-co-SAS) Scale Inhibitor via Solution Polymerization

This protocol details the synthesis of a water-soluble copolymer where SAS acts to both control molecular weight and incorporate functional sulfonate groups.

A. Materials & Equipment

-

Acrylic Acid (AA), monomer

-

Sodium Prop-2-ene-1-sulfonate (SAS), CTA and comonomer

-

Potassium Persulfate (KPS), initiator

-

Deionized (DI) Water, solvent

-

Sodium Hydroxide (NaOH), for pH adjustment

-

Methanol, for precipitation

-

Four-neck round-bottom flask

-

Mechanical stirrer, condenser, thermometer, nitrogen inlet

-

Heating mantle/oil bath

B. Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a water-soluble copolymer.

C. Step-by-Step Methodology

-

Reactor Charging: In the four-neck flask, dissolve the desired amount of SAS (e.g., 10g) in DI water (e.g., 200mL).

-